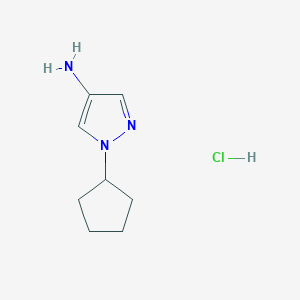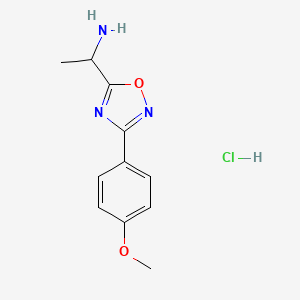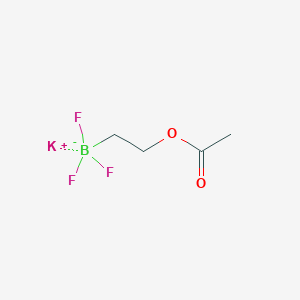
3-Chloro-6-(difluoromethoxy)pyridazine
Vue d'ensemble
Description
“3-Chloro-6-(difluoromethoxy)pyridazine” is an organic compound with the molecular formula C5H3ClF2N2O . It has an average mass of 180.540 Da and a monoisotopic mass of 179.990204 Da .
Physical And Chemical Properties Analysis
“3-Chloro-6-(difluoromethoxy)pyridazine” has a molecular weight of 180.54 g/mol . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available resources.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Pyridazine derivatives, including 3-Chloro-6-(difluoromethoxy)pyridazine, have been studied extensively for their structural properties. For instance, Sallam et al. (2021) synthesized and characterized various triazole pyridazine derivatives, examining their crystal structures, conducting density functional theory (DFT) calculations, and analyzing their Hirshfeld surfaces and energy frameworks. These studies provide a deeper understanding of the molecular geometry and intermolecular interactions of such compounds (Sallam et al., 2021).
Corrosion Inhibition
- 3-Chloro-6-(difluoromethoxy)pyridazine derivatives have been investigated for their corrosion inhibition properties. Olasunkanmi et al. (2018) explored the potential of these derivatives in protecting mild steel surfaces and inhibiting corrosion in hydrochloric acid solutions. The study utilized techniques like potentiodynamic polarization, electrochemical impedance spectroscopy, and theoretical simulations to understand the compounds' interactions with mild steel, revealing their efficiency as corrosion inhibitors (Olasunkanmi et al., 2018).
Molecular Interaction and Energy Analysis
- Researchers like Sallam et al. (2021) conducted comprehensive studies on the molecular interactions and energy frameworks of 3-Chloro-6-(difluoromethoxy)pyridazine derivatives. These studies involve DFT calculations, Hirshfeld surface analysis, and the construction of energy frameworks to understand the dominant interaction energies within the molecular structures of these compounds (Sallam et al., 2021).
Agricultural Applications
- The agricultural potential of 3-Chloro-6-(difluoromethoxy)pyridazine derivatives has been explored in various studies. For instance, derivatives have been synthesized and evaluated for their herbicidal activities and other agricultural uses, highlighting their significance in this field (Xu et al., 2008).
Antifungal and Anticancer Research
- Recent research has delved into the antifungal and anticancer properties of 3-Chloro-6-(difluoromethoxy)pyridazine derivatives. Sallam et al. (2022) synthesized a novel pyridazine derivative and carried out docking studies against the fungus Fusarium oxysporum, suggesting its potential in antifungal applications. Additionally, Rafi et al. (2016) synthesized binuclear metal complexes with pyridazine-based ligands, investigating their potential as anticancer agents through various in vitro tests and molecular docking studies (Sallam et al., 2022), (Rafi et al., 2016).
Propriétés
IUPAC Name |
3-chloro-6-(difluoromethoxy)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2O/c6-3-1-2-4(10-9-3)11-5(7)8/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCUIKGHEJKMFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(difluoromethoxy)pyridazine | |
CAS RN |
1084812-45-2 | |
| Record name | 3-chloro-6-(difluoromethoxy)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1457912.png)
![4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B1457915.png)








![C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B1457931.png)


